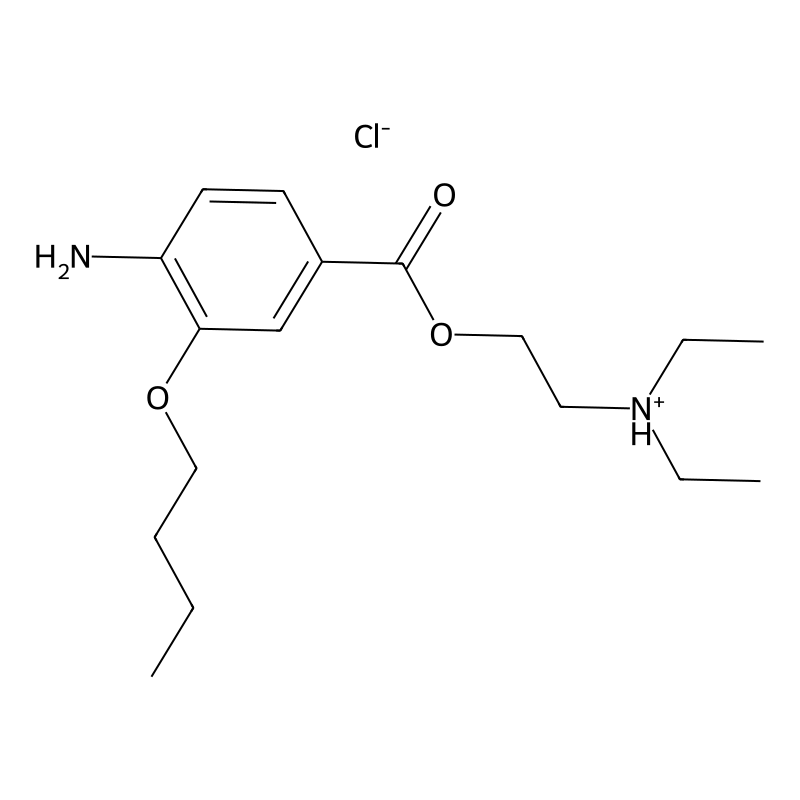

Benoxinate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

oxybuprocaine mechanism of action sodium channel blocker

Mechanism of Action: A Molecular Perspective

Oxybuprocaine exerts its local anesthetic effect by directly interacting with specific components of the nervous system. The diagram below illustrates this pathway and the subsequent experimental observations.

Molecular pathway of Oxybuprocaine leading to local anesthesia.

In vitro and in vivo experimental data support this mechanism and characterize its effects.

Table 1: Experimental & Pharmacological Profile of Oxybuprocaine Hydrochloride

| Aspect | Experimental Findings | Context & Details |

|---|---|---|

| Primary Target | Sodium channel protein type 10 subunit alpha (Nav1.8) [1]. | In vitro data; direct protein target identification. |

| Key Molecular Action | Reversibly stabilizes the neuronal membrane, decreasing permeability to sodium ions [1] [2] [3]. | Prevents the conformational changes in the channel protein necessary for ion passage. |

| Functional Outcome | Inhibition of depolarization, blocking initiation and conduction of nerve impulses [1] [2]. | In vitro pharmacological effect. |

| In Vivo Efficacy | Dose-dependent blockade of proprioception, nociception (pain), and motor function in rat models [4] [2] [3]. | Experimental Model: Subcutaneous injection in Sprague-Dawley rats. |

| Onset of Action | Within 30 to 60 seconds [5] [6]. | Clinical Context: Following topical ocular instillation. |

| Duration of Action | Approximately 10 to 30 minutes [5] [6]. | Clinical Context: Depends on tissue perfusion at the site of application. |

Experimental Protocols for Preclinical Research

For research purposes, here are methodologies used to study oxybuprocaine.

Table 2: Example Experimental Protocols from Scientific Literature

| Protocol Type | Model / System | Key Parameters & Methodology |

|---|

| In Vivo Sensory Blockade [3] | Male Sprague-Dawley rats (203-253 g). | Administration: Subcutaneous (s.c.) injection. Dosages Tested: 27.6 µg, 51.7 µg, 103.5 µg, 413.9 µg. Assessment: Dose-dependent block of sensory/nociceptive response to pinprick. A dose of 27.6 µg produced 100% sensory block. | | In Vitro Formulation (Stock Solution) [2] [3] | Cell-based assays or isolated tissue preparations. | Solubility: Soluble in DMSO (e.g., 64-69 mg/mL), Water (e.g., 63-69 mg/mL), Ethanol (e.g., 64-69 mg/mL). Preparation: Sonication is recommended to aid dissolution. |

Clinical and Research Applications

- Primary Clinical Use: Topical anesthesia for short ophthalmologic procedures (tonometry, foreign body removal, fitting contact lenses) and otolaryngology procedures [1] [7] [5].

- Formulation: Typically used as a 0.4% solution for ophthalmic application [7] [6].

- Safety Profile: Excessive or repeated use can cause irreversible corneal damage [5]. It is metabolized by esterases in the blood plasma and liver [5].

References

- 1. : Uses, Interactions, Oxybuprocaine Mechanism of Action [go.drugbank.com]

- 2. Oxybuprocaine HCl | Sodium Channel inhibitor | Mechanism [selleckchem.com]

- 3. Oxybuprocaine hydrochloride (Benoxinate hydrochloride) [medchemexpress.com]

- 4. hydrochloride | Oxybuprocaine | TargetMol Sodium Channel [targetmol.com]

- 5. Oxybuprocaine [en.wikipedia.org]

- 6. , eye drops | MSF Medical Guidelines OXYBUPROCAINE [medicalguidelines.msf.org]

- 7. Hydrochloride | Indications, Pharmacology... | MedEx Oxybuprocaine [medex.com.bd]

benoxinate vs oxybuprocaine nomenclature

Core Nomenclature and Chemical Identity

The table below summarizes the key identifiers that establish benoxinate and oxybuprocaine as synonyms for the same pharmaceutical substance.

| Nomenclature Aspect | Details |

|---|---|

| Primary International Name | Oxybuprocaine (INN - International Nonproprietary Name) [1] |

| Common Synonym | Benoxinate (used particularly in the United States) [2] [3] [4] |

| Chemical Name (IUPAC) | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate [1] [3] |

| Trade Names | Novesin (or Novesine) is a primary example [1] [2] |

| CAS Registry Number (Free Base) | 99-43-4 [2] |

| CAS Registry Number (Hydrochloride Salt) | 5987-82-6 [3] |

| Molecular Formula (Free Base) | C17H28N2O3 [1] [2] [4] |

| Molecular Formula (Hydrochloride Salt) | C17H29ClN2O3 [3] [5] |

The hydrochloride salt form is commonly used in medicinal preparations, such as eye drops [3] [4]. The drug is classified as an ester-type local anesthetic and works by binding to sodium channels and stabilizing the neuronal membrane [1] [3].

Clinical Pharmacology and Applications

This drug is formulated for topical application to mucous membranes, with rapid onset and short duration of action.

| Pharmacological & Clinical Aspect | Description |

|---|---|

| Mechanism of Action | Binds to sodium channels, reversibly decreasing neuronal permeability to sodium ions, which stabilizes the membrane and prevents nerve impulse conduction [3]. |

| Primary Medical Uses | Surface anesthesia of the eye (for tonometry, foreign body removal) and mucous membranes of the nose, pharynx, and bronchi for diagnostic procedures [1] [4]. |

| Onset of Action | Very rapid, typically within 30 to 60 seconds after ocular instillation [1] [4]. |

| Duration of Action | Relatively short, lasting approximately 10 to 30 minutes depending on tissue perfusion [1] [4]. |

| Metabolism | Rapidly hydrolyzed by esterases in the blood plasma and liver [1] [4]. |

| Elimination | Metabolites are excreted in the urine [4]. |

Adverse Effects and Contraindications

Prolonged or excessive use can lead to significant adverse effects. The table below outlines key safety considerations.

| Safety Aspect | Details |

|---|---|

| Common Local Effects | Burning or stinging sensation upon instillation, which usually subsides quickly [4]. |

| Serious Ocular Risks | Irreversible corneal damage, keratopathy, and stromal infiltration with frequent or chronic use [1] [4]. |

| Systemic Reactions | Potential for severe allergic reactions, anaphylaxis, and effects on the central nervous system. One case of severe bradycardia has been reported [1] [4]. |

| Special Population Warnings | Safety for use during pregnancy and lactation has not been established [1]. |

| Drug Incompatibilities | Incompatible with silver and mercury salts, alkaline substances, and can reduce the antimicrobial action of sulfonamides [1]. |

Experimental Evidence and Comparative Data

Experimental studies in veterinary models provide quantitative data on the drug's efficacy and support its safety profile for single use.

Experimental workflow for evaluating corneal anesthesia.

A 2016 study evaluated the efficacy of 0.4% oxybuprocaine hydrochloride in horses and donkeys, providing a clear experimental protocol [6].

- Objective: To assess the anesthetic efficacy and duration of 0.4% oxybuprocaine (benoxinate) and compare it with 0.5% proparacaine.

- Methodology:

- Animals: 24 healthy donkeys and 5 healthy horses.

- Anesthesia Measurement: Corneal Touch Threshold (CTT) was measured using a Cochet-Bonnet esthesiometer, which uses a nylon filament of variable length to quantify corneal sensitivity [6].

- Procedure: Baseline CTT was established. Then, 0.2 mL of 0.4% oxybuprocaine with fluorescein was instilled in one eye, while the contralateral eye received either a saline control or 0.5% proparacaine. CTT was measured at 1, 5, 10 minutes, and every 5 minutes thereafter for 75 minutes [6].

- Key Findings:

- Oxybuprocaine significantly reduced corneal sensitivity compared to the control.

- No statistically significant difference was found in the onset, depth, or duration of corneal anesthesia between oxybuprocaine and proparacaine.

- No local irritation was observed from 0.4% oxybuprocaine, confirming its safety for single use [6].

References

- 1. - Wikipedia Oxybuprocaine [en.wikipedia.org]

- 2. | Ligand page | IUPHAR/BPS Guide to... oxybuprocaine [guidetopharmacology.org]

- 3. Oxybuprocaine hydrochloride [go.drugbank.com]

- 4. Oxybuprocaine - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Benoxinate hydrochloride - the NIST WebBook [webbook.nist.gov]

- 6. Degree of corneal anesthesia after topical application of 0.4 ... [pmc.ncbi.nlm.nih.gov]

oxybuprocaine charge transfer complex spectrophotometric determination

Core Principles of the Methods

All three methods are based on the reaction of Oxybuprocaine HCl as an n-electron donor with different π- and σ-acceptors to form colored charge-transfer complexes, the absorbance of which can be measured spectrophotometrically [1].

- Donor: Oxybuprocaine Hydrochloride (OXY)

- Acceptors:

- p-Chloranilic acid (p-CA) - π-acceptor

- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) - π-acceptor

- Iodine (I₂) - σ-acceptor

Summary of Analytical Parameters

The table below summarizes the optimized parameters and validation data for each method as reported in the study [1].

| Parameter | p-Chloranilic Acid (p-CA) Method | DDQ Method | Iodine Method |

|---|---|---|---|

| Acceptor Type | π-acceptor | π-acceptor | σ-acceptor |

| Linear Range (μg/mL) | 20.0 – 220.0 | 10.0 – 80.0 | 4.0 – 44.0 |

| Correlation Coefficient (r) | 0.9996 | 0.9997 | 0.9998 |

| Molar Ratio (Drug:Acceptor) | 1:1 (Confirmed by Job's method) | 1:1 (Confirmed by Job's method) | 1:1 (Confirmed by Job's method) |

| Optimum Reaction Conditions | Reaction in methanol, measured at 526 nm | Reaction in methanol, measured at 460 nm | Reaction in 1,2-dichloroethane, measured at 290 nm |

| Key Application | Determination in pure form and pharmaceutical dosage form. Results showed no significant difference (p=0.05) from an official method. | Determination in pure form and pharmaceutical dosage form. Results showed no significant difference (p=0.05) from an official method. | Determination in pure form and pharmaceutical dosage form. Results showed no significant difference (p=0.05) from an official method. |

Detailed Experimental Protocols

Here are the general steps for each method. You will need to optimize volumes and concentrations based on your specific instrumentation and reagents.

Method 1: Using p-Chloranilic Acid (p-CA)

- Preparation: Prepare standard solutions of Oxybuprocaine HCl and p-CA in methanol.

- Reaction: Mix aliquots of the drug solution (20-220 μg/mL) with a fixed volume of p-CA solution.

- Measurement: Dilute the mixture to volume with methanol and measure the absorbance of the resulting colored complex against a reagent blank at 526 nm [1].

Method 2: Using DDQ

- Preparation: Prepare standard solutions of Oxybuprocaine HCl and DDQ in methanol.

- Reaction: Mix aliquots of the drug solution (10-80 μg/mL) with a fixed volume of DDQ solution.

- Measurement: Dilute the mixture to volume with methanol and measure the absorbance of the resulting colored complex against a reagent blank at 460 nm [1].

Method 3: Using Iodine

- Preparation: Prepare standard solutions of Oxybuprocaine HCl and Iodine in 1,2-dichloroethane.

- Reaction: Mix aliquots of the drug solution (4-44 μg/mL) with a fixed volume of Iodine solution.

- Measurement: Dilute the mixture to volume with 1,2-dichloroethane and measure the absorbance of the resulting complex against a reagent blank at 290 nm [1].

Experimental Workflow

The following chart outlines the general workflow for conducting these analyses, from sample preparation to data interpretation.

> Experimental workflow for the spectrophotometric determination of Oxybuprocaine HCl via charge-transfer complexation.

Important Considerations for Application

- Method Selection: The iodine method offers the highest sensitivity (lowest linear range: 4.0-44.0 μg/mL), while the p-CA method is useful for higher concentrations [1]. Your choice should depend on the expected concentration of your samples.

- Stoichiometry Confirmation: The study used Job's method of continuous variation to confirm a 1:1 molar ratio for the complexes in all cases [1]. You may need to perform this to verify the reaction stoichiometry under your specific conditions.

- Method Validation: The original researchers validated these methods for accuracy, precision, and specificity, successfully applying them to a pharmaceutical dosage form [1]. Any new application should include similar validation steps.

References

oxybuprocaine synthesis route US patent

Oxybuprocaine Synthesis Routes

The table below summarizes two detailed synthesis pathways for Oxybuprocaine, highlighting the key differences in their approaches and materials.

| Feature | Classical Route (from prior art) [1] [2] | Alternative Route (CN106810463A) [1] |

|---|---|---|

| Starting Material | 3-hydroxybenzoic acid [2] | Ethyl 3-hydroxy-4-nitrobenzoate [1] |

| Key Reduction Step | Catalytic hydrogenation over Raney Nickel [2] | Reduction using Ferric Trichloride & Hydrazine Hydrate [1] |

| Key Equipment | Requires an autoclave (high-pressure conditions) [1] | Standard atmospheric pressure equipment [1] |

| Safety Considerations | Raney Nickel is pyrophoric (burns easily in air), requiring careful handling [1] [2] | Avoids pyrophoric catalysts; uses more stable, conventional compounds [1] |

| Primary Advantage | Well-established method | Safer and more practical for industrial production; lower cost and easier-to-obtain raw materials [1] |

Detailed Experimental Protocol for the Alternative Route

Here is a detailed, step-by-step methodology for the synthesis of Oxybuprocaine hydrochloride as described in patent CN106810463A [1].

Step 1: Preparation of ethyl 3-butoxy-4-nitrobenzoate

- Reaction Type: Alkylation (Electrophilic substitution)

- Reactants:

- Ethyl 3-hydroxy-4-nitrobenzoate: 40 g

- Bromobutane: 31 g

- Anhydrous potassium carbonate (K₂CO₃): 31 g

- Solvent: Dimethylformamide (DMF), 400 ml

- Reaction Conditions:

- Heated to 80°C

- Reacted for 12 hours

- Work-up Procedure:

- Remove the solvent (DMF) by rotary evaporation after the reaction is complete.

- Add 200 ml of water to the residue.

- Stir the mixture for 12 hours to induce crystallization.

- Filter to obtain the product as a light yellow solid (approx. 52 g).

Step 2: Preparation of 3-butoxy-4-nitrobenzoic acid

- Reaction Type: Hydrolysis (Saponification)

- Reactants:

- Ethyl 3-butoxy-4-nitrobenzoate (from Step 1): 52 g

- Sodium hydroxide (NaOH) solution: 150 ml of a 15 wt% solution

- Reaction Conditions:

- Stirred and heated at 60°C

- Reacted for 1 hour

- Work-up Procedure:

- Cool the reaction mixture in an ice-water bath.

- Slowly add hydrochloric acid (HCl) while adjusting the pH of the system to 1-3.

- Filter to obtain the product as a white solid.

Step 3: Preparation of 4-nitro-2-butoxy benzoic acid-2-(diethylamino) ethyl ester

- Reaction Type: Esterification (Electrophilic substitution)

- Reactants:

- 3-butoxy-4-nitrobenzoic acid (from Step 2)

- 2-Diethylaminoethyl chloride hydrochloride

- Anhydrous potassium carbonate (K₂CO₃)

- Solvent: Acetone

- Reaction Conditions:

- Heated to reflux for 8 hours.

- Work-up Procedure:

- After the reaction is complete, cool the mixture.

- Filter the reaction mixture.

- Concentrate the filtrate to obtain a yellow solid.

Step 4: Preparation of Oxybuprocaine hydrochloride

- Reaction Type: Reduction

- Reactants:

- 4-nitro-2-butoxy benzoic acid-2-(diethylamino) ethyl ester (from Step 3)

- Ferric trichloride (FeCl₃)

- Hydrazine hydrate (N₂H₄·H₂O)

- Solvent: Ethanol

- Reaction Conditions:

- Heated to reflux.

- The reaction is monitored until completion.

- Work-up Procedure:

- After the reaction, cool the mixture.

- Adjust the pH to be strongly alkaline using a sodium hydroxide (NaOH) solution.

- Extract the resulting oil multiple times with water.

- Dissolve the resulting base in acetone.

- Precipitate the final product as the hydrochloride salt by introducing hydrogen chloride (HCl) gas into the solution.

- Recrystallize the solid from anhydrous ethanol to obtain pure Oxybuprocaine hydrochloride.

This workflow outlines the four main steps in the alternative synthesis of Oxybuprocaine hydrochloride, from the initial alkylation to the final reduction and salt formation.

A simplified workflow of the alternative Oxybuprocaine synthesis.

Mechanism of Action and Physicochemical Properties

For a complete technical picture, it is useful to understand the drug's activity and key properties.

- Mechanism of Action: Oxybuprocaine HCl is a sodium channel inhibitor. It binds to sodium channels in neuronal membranes, reversibly stabilizing the membrane and decreasing its permeability to sodium ions. This inhibits depolarization and blocks the initiation and conduction of nerve impulses, leading to local anesthesia [3].

- Key Physicochemical Data:

Key Technical Advantages of the Alternative Synthesis

The method described in CN106810463A offers several significant improvements over the classical synthesis route [1]:

- Enhanced Safety: It eliminates the use of the pyrophoric and explosive Raney Nickel catalyst, as well as the need for high-pressure hydrogenation equipment (autoclaves).

- Practicality for Production: The reaction is performed at atmospheric pressure, and all required raw materials are conventional and easy to obtain, making the process more suitable for industrial scale-up.

- Cost-Effectiveness: The simpler equipment requirements and readily available reagents contribute to a lower overall production cost.

References

- 1. Preparation method of oxybuprocaine hydrochloride [eureka.patsnap.com]

- 2. Oxybuprocaine [en.wikipedia.org]

- 3. Oxybuprocaine HCl | Sodium Channel inhibitor | Mechanism [selleckchem.com]

- 4. oxybuprocaine [drugcentral.org]

- 5. Investigation of the fluorescence of benoxinate for facile ... [sciencedirect.com]

oxybuprocaine ester local anesthetic metabolism

Metabolic Pathways of Oxybuprocaine

The primary metabolic pathway of oxybuprocaine involves rapid hydrolysis by esterases, followed by phase I and phase II reactions. The diagram below illustrates the major metabolic transformations.

Major metabolic pathways of oxybuprocaine, showing hydrolysis as the primary route.

The metabolism of oxybuprocaine in humans was characterized in a study where a single oral dose was administered [1]. The drug was found to be almost completely absorbed and rapidly excreted in the urine, with 92.1% of the dose recovered within 9 hours [1]. The primary metabolic steps are:

- Esterase Hydrolysis: This is the initial and major step, rapidly cleaving the ester bond to produce 3-butoxy-4-aminobenzoic acid (BABA) [1] [2].

- Conjugation (Phase II): The primary metabolite, BABA, is predominantly conjugated with glucuronic acid, accounting for 70-90% of the administered dose excreted in urine as the glucuronide [1]. A trace amount (0.35% of dose) was found as a glycine conjugate [1].

- Minor Pathways: Minor Phase I reactions include N-acetylation and O-dealkylation. Metabolites from these pathways, such as 3-butoxy-4-acetylaminobenzoic acid, 3-hydroxy-4-aminobenzoic acid, and 3-hydroxy-4-acetylaminobenzoic acid, are also excreted partly as glucuronide conjugates, but in much smaller quantities (e.g., 1.20% and 1.43% of dose) [1].

Notably, no metabolites reflecting an initial loss of the butyl side chain were detected, indicating that hydrolysis of the ester bond occurs more rapidly than O-dealkylation [1].

Quantitative Pharmacokinetic and Metabolic Data

The table below summarizes the key quantitative data available on the absorption, distribution, and excretion of oxybuprocaine and its metabolites.

| Parameter | Value | Notes / Metabolite | Reference |

|---|---|---|---|

| Urinary Excretion (9h) | 92.1% of dose | Total recovery of drug and metabolites | [1] |

| Primary Metabolite | 70-90% of dose | 3-Butoxy-4-aminobenzoic acid (BABA) glucuronide | [1] |

| Glycine Conjugate | 0.35% of dose | Conjugate of BABA | [1] |

| N-Acetylated Metabolite | Detected | 3-Butoxy-4-acetylaminobenzoic acid | [1] |

| O-Dealkylated Metabolites | 1.20%, 1.43% of dose | 3-Hydroxy-4-aminobenzoic acid & 3-Hydroxy-4-acetylaminobenzoic acid (as glucuronides) | [1] |

Critical pharmacokinetic parameters such as volume of distribution, protein binding, half-life, and clearance for oxybuprocaine are not well-documented in the available scientific literature [3].

Experimental Protocols and Methodologies

For researchers, understanding the methodologies used to study oxybuprocaine metabolism is crucial. The following experimental details are derived from the foundational and recent clinical studies.

Foundational Human Metabolic Study

This study established the core metabolic pathway and is a key reference for in-vitro or follow-up research [1].

- Dosing and Sample Collection: A single oral dose of benoxinate hydrochloride (oxybuprocaine) was administered to human subjects. Urine was collected over a period of 9 hours [1].

- Metabolite Isolation and Identification: Urine samples were analyzed using a combination of Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS). Metabolites were identified by comparing their TLC, GC, and GC-MS characteristics with those of authentic reference compounds [1].

Modern Clinical Trial Protocol (2023)

A recent clinical trial investigated the use of preservative-free oxybuprocaine for pain control after photorefractive keratectomy (PRK), providing a model for clinical safety and efficacy evaluation [4].

- Study Design: A prospective, double-blind, randomized controlled contralateral eye study. One eye of each patient received the anesthetic, while the other received a control substance [4].

- Intervention: The experimental group received preservative-free oxybuprocaine hydrochloride 0.4% in unit-dose vials, administered five times daily until the corneal epithelium was completely healed post-surgery [4].

- Key Outcome Measures:

- Efficacy: Pain scores were systematically assessed using a Verbal Rating Scale (VRS) and a Visual Analogue Scale (VAS).

- Safety: Corneal epithelial healing was monitored by measuring the Corneal Epithelial Defect (CED) area using slit-lamp biomicroscopy and Anterior Segment Optical Coherence Tomography (AS-OCT). Endothelial Cell Density (ECD) was measured before and one month after surgery to assess potential toxicity [4].

Key Information for Professionals

For drug development professionals, it is important to note that the search results indicate a lack of publicly available data on several standard pharmacokinetic parameters for oxybuprocaine [3]. Furthermore, while the metabolic profile is well-established from a 1987 study, modern analytical techniques could be applied to uncover further details.

References

oxybuprocaine molecular conformation gamma-gauche effects

Molecular Conformation and Gamma-Gauche Effects

The stable polymorphic form at room temperature (Mod. II°) contains two crystallographically independent molecules in the asymmetric unit, which adopt markedly different conformations described as "stretched" and "bent" [1] [2].

A key finding from solid-state (^{13}\text{C}) CPMAS NMR analysis is that one of the four ethyl groups attached to the ammonium nitrogen (NH⁺) gives rise to unusually low chemical shifts, which are very different from the other three ethyl groups [2]. This was empirically attributed to gamma-gauche conformational effects, confirmed by shielding computations [1] [2]. This effect occurs when atoms are in a gauche conformation (approximately 60° dihedral angle), leading to steric interactions that shield the nucleus and result in a downfield shift in the NMR spectrum [2].

The table below summarizes the key structural features:

| Feature | Description |

|---|---|

| Polymorph Studied | Modification II (stable at room temperature) [2] |

| Molecules in Asymmetric Unit | Two [1] [2] |

| Observed Conformations | "Stretched" and "Bent" [1] |

| Key NMR Evidence | One of four ethyl groups on NH⁺ shows distinct, low chemical shifts [2] |

| Attributed Cause | Gamma-gauche conformational effect, confirmed by computations [1] [2] |

| Crystallographic Technique | NMR Crystallography [1] [2] |

Experimental Protocols for NMR Crystallography

The identification of oxybuprocaine's conformations relied on NMR crystallography. Here is a detailed breakdown of the key experimental methodologies cited in the research:

- Sample Preparation: The study was performed on the stable polymorphic form of oxybuprocaine hydrochloride (Mod. II°) [2].

- Solid-State NMR Spectroscopy: A (^{13}\text{C}) Cross-Polarization Magic Angle Spinning (CPMAS) spectrum was acquired. This technique enhances signal intensity and resolves chemical shifts for solid powders [2].

- The spectrum showed crystallographic splittings, providing direct evidence of two molecules in the asymmetric unit [2].

- A two-dimensional INADEQUATE experiment was used to establish covalent bonds between carbon atoms and link NMR signals to the same independent molecule [2].

- A (^{13}\text{C})/(^{1}\text{H}) HETCOR experiment enabled higher resolution in the (^{1}\text{H}) dimension and correlated proton and carbon-13 signals from the same molecule [2].

- Shielding Computations: Computational chemistry methods were used to calculate the shielding constants (which relate to chemical shifts). Due to the system's size, computations were performed on isolated molecules, neglecting intermolecular shielding effects. Despite this simplification, the computed shifts matched the experimental order, supporting the gamma-gauche interpretation [2].

The workflow of this structure determination is summarized in the following diagram:

Additional Technical and Preclinical Data

For a comprehensive profile, the table below summarizes essential technical data on oxybuprocaine from the search results:

| Property | Details |

|---|---|

| CAS Number | 5987-82-6 [3] |

| Molecular Formula | C17H29ClN2O3 [3] |

| Molecular Weight | 344.88 g/mol [3] |

| Melting Point | 157-160 °C [3] |

| Solubility | Very soluble in water, freely soluble in ethanol (96%) [3] |

| Cytotoxicity (in vitro) | Dose- and time-dependent cytotoxicity on Human Corneal Epithelial (HCEP) cells. Induces S-phase cell cycle arrest and mitochondria-dependent apoptosis [4]. |

| Effect on Corneal Metrics | No significant effect on central corneal thickness, corneal thinnest point, or corneal volume measurements as measured by Pentacam [5]. |

Research Implications

The assignment of (^{13}\text{C}) signals to specific carbons in the two crystallographically distinct molecules demonstrated the power of NMR crystallography [1]. This approach provides crystallographically significant data directly from the NMR spectrum, which is particularly valuable for complex molecular systems [2]. Furthermore, understanding the conformational landscape and solid-form diversity is crucial in pharmaceutical development for ensuring drug stability and performance.

References

- 1. Oxybuprocaine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. NMR crystallography of oxybuprocaine hydrochloride ... [pubmed.ncbi.nlm.nih.gov]

- 3. Benoxinate Hydrochloride | 5987-82-6 [chemicalbook.com]

- 4. The cytotoxic effect of oxybuprocaine on human corneal ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of oxybuprocaine eye drops on corneal volume and ... [pubmed.ncbi.nlm.nih.gov]

Oxybuprocaine in Preclinical Corneal Anesthesia: Application Notes & Protocols

This document provides a standardized framework for researchers using oxybuprocaine-induced corneal anesthesia in rodent models, particularly for studying wound healing, neurotrophic keratopathy, and evaluating novel therapeutics.

Pharmacological Profile of Oxybuprocaine

Oxybuprocaine is a local anesthetic of the amino-ester class. Its primary mechanism is the blockade of intracellular sodium channels on nerve fibers. The drug diffuses through the lipid membrane in its non-ionized form and then dissociates into its ionized, active form within the cell, binding to the α-subunit of sodium channels and preventing depolarization and action potential propagation [1]. Applied topically, it rapidly anesthetizes corneal sensory nerves.

- Metabolism: It is primarily hydrolyzed by plasma pseudocholinesterase into an alcohol and para-aminobenzoic acid (PABA) [1].

- Key Consideration for Research: The metabolic pathway is relevant when studying animal models with hepatic impairment, as the liver produces most of the plasma cholinesterase [1].

Quantitative Data Summary

The following table summarizes key efficacy data from a preclinical study on oxybuprocaine, providing a benchmark for expected results.

Table 1: Corneal Anesthesia Profile of 0.4% Oxybuprocaine in Feline Eyes

| Parameter | Baseline Value | Value Post-Oxybuprocaine Application | Notes / Citation |

|---|---|---|---|

| Corneal Touch Threshold (CTT) | 1.75 ± 0.30 cm | Reduced to 0 cm | Maximal anesthesia achieved [2] |

| Time to Maximal Anesthesia | — | 1 to 5 minutes | Observed in all treated eyes [2] |

| Duration of Significant Anesthesia | — | Up to 45 minutes | CTT significantly reduced from baseline [2] |

| Duration at 20-min Mark | — | 0.14 ± 0.23 cm | Markedly reduced CTT maintained [2] |

| Effect of Age/Gender | — | No significant impact | Within the study population [2] |

Experimental Protocol: Corneal Anesthesia & Sensitivity Assessment

This protocol integrates oxybuprocaine application and CBE measurement, commonly used in rat models of corneal wound healing [3].

A. Materials Required

- Experimental Animals: Adult Wistar or similar strain rats (e.g., 275-295g) [3].

- Test Article: 0.4% Oxybuprocaine hydrochloride ophthalmic solution (e.g., Localin) [3].

- Control Article: Sterile 0.9% sodium chloride (NaCl) solution [3].

- Primary Instrument: Cochet-Bonnet Aesthesiometer - features an adjustable nylon filament that exerts variable pressure based on its extended length (0.5-6.0 cm) [4].

- Anesthesia & Wounding: Isoflurane gas, biopsy punch (e.g., 4-mm), surgical scalpel [3].

- Dye: Fluorescein sodium strips and a slit-lamp with cobalt blue light for wound area visualization and measurement [3].

B. Procedural Workflow

The experimental sequence for corneal wound healing studies follows a standardized pathway, as visualized below.

C. Detailed Methodological Steps

Baseline CBE Measurement:

- Gently approach the rat's cornea with the CBE filament at its maximum length (6.0 cm).

- Record the longest filament length that consistently elicits a blink reflex. This is the baseline Corneal Touch Threshold (CTT).

Corneal Anesthesia:

Corneal Wound Induction:

- Under general anesthesia (e.g., isoflurane), place a 4-mm disposable biopsy punch on the central cornea.

- Gently remove the outlined epithelium using a scalpel blade, creating a standardized erosion [3].

Post-Procedure Monitoring & Data Collection:

- CTT Measurement: Monitor corneal sensation recovery by measuring CTT at regular intervals (e.g., every 5-10 minutes post-application, then twice daily) [2] [3].

- Wound Healing Assessment:

- Apply fluorescein dye to the eye.

- Capture images under cobalt blue light at each time point.

- Calculate the remaining erosion area using image analysis software (e.g., ImageJ) [3].

- Record the time to complete re-epithelialization.

Technical Notes on Cochet-Bonnet Aesthesiometry

The CBE is the current gold standard for quantifying corneal sensitivity. Its operating principle and proper use are critical for data quality.

- Principle: The device uses a single nylon filament of fixed diameter (commonly 0.12 mm or 0.08 mm). The applied force is inversely proportional to the extended length of the filament; a shorter length exerts a higher force [4] [5].

- Procedure: The filament is extended to a predetermined length and applied perpendicularly to the corneal surface until it bends slightly. The CTT is the longest filament length that produces a positive response (blink or negative reaction) from the subject [4].

- Critical Considerations:

- Calibration: The CBE should be recalibrated regularly, especially before a study, as environmental factors and prior use can affect accuracy [5].

- Filament Diameter: Note the filament diameter used (e.g., 0.12 mm vs. 0.08 mm), as this significantly impacts the pressure exerted and makes cross-study comparisons difficult if not standardized [5].

- New Technologies: Non-contact esthesiometers (e.g., Brill aesthesiometer) are emerging. While highly reliable, they yield different sensitivity thresholds and cannot be used interchangeably with the CBE [5] [6].

Safety and Toxicological Considerations

- Corneal Toxicity: Unsupervised or prolonged use of topical anesthetics can lead to corneal toxicity, impaired healing, and permanent damage [1]. In research settings, limit application to the minimum necessary for the procedure.

- Systemic Toxicity: While rare with topical use, high doses can lead to CNS toxicity (tinnitus, hyperexcitability, seizures) and cardiovascular effects (bradycardia, hypotension) [1].

References

- 1. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Corneal anesthesia following application of 0.4% ... [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of insulin-degrading enzyme inhibitor for the ... [link.springer.com]

- 4. Evaluation of Corneal Sensitivity: Tools We Have - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Non-Contact Esthesiometer Appears to Reliably ... [aao.org]

- 6. Comparative Evaluation of the Corneal Sensitivity ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Oxybuprocaine Eye Drops with Polyvinyl Alcohol

Introduction and Executive Summary

Oxybuprocaine hydrochloride is a rapidly-acting local anesthetic ester widely used in ophthalmology for short diagnostic and surgical procedures including tonometry, contact lens fitting, and foreign body removal. Its clinical utility is characterized by a rapid onset of action (within 1 minute) and a duration of anesthesia lasting 20-30 minutes, making it ideal for brief ophthalmic procedures [1]. Despite its established efficacy, conventional oxybuprocaine formulations face challenges including rapid precorneal clearance, limited ocular residence time, and potential corneal toxicity with prolonged use.

Polyvinyl alcohol (PVA) presents a promising polymer strategy to overcome these limitations. As a biocompatible, synthetic polymer recognized as safe (GRAS) by the US FDA, PVA offers multiple advantages for ophthalmic drug delivery systems [2]. Its unique properties including excellent transparency, mucoadhesive characteristics, and viscosity-enhancing capabilities make it particularly suitable for enhancing the retention and performance of oxybuprocaine in the ocular environment.

This technical document provides comprehensive application notes and detailed experimental protocols for the development, preparation, and evaluation of oxybuprocaine eye drops incorporating PVA as a key functional excipient. The content is structured to support pharmaceutical researchers and formulation scientists in creating optimized ophthalmic products that leverage the synergistic benefits of this drug-polymer combination, with particular emphasis on sterilization compatibility, physicochemical stability, and clinical safety considerations.

Formulation Rationale and Scientific Background

Oxybuprocaine Pharmacology and Clinical Applications

Oxybuprocaine is a local anesthetic ester that functions by decreasing neuronal membrane permeability to sodium ions, thereby blocking the initiation and conduction of nerve impulses [1]. This mechanism is particularly valuable in ophthalmic practice where rapid, reversible anesthesia of the corneal surface is required. The drug is typically administered as a 0.4% solution for most clinical applications, though compounding practices may adjust this concentration based on specific procedural requirements [3].

Recent clinical investigations have demonstrated that preservative-free formulations of oxybuprocaine in unit-dose presentations can effectively manage postoperative pain following ocular surface procedures such as photorefractive keratectomy (PRK) while minimizing potential for corneal toxicity [4]. This represents a significant advancement in ophthalmic anesthesia, addressing historical concerns about topical anesthetic abuse that can lead to severe corneal damage, including persistent epithelial defects, stromal infiltration, and impaired healing response. The development of such abuse-deterrent formulations highlights the importance of optimized delivery systems that maximize therapeutic efficacy while minimizing potential for misuse.

Polyvinyl Alcohol in Ophthalmic Formulations

PVA offers multiple functional advantages in ophthalmic formulations that directly address the challenges associated with conventional oxybuprocaine eye drops:

Enhanced Ocular Retention: PVA solutions demonstrate high adhesion and correlation properties that significantly improve residence time in the eye cavity, potentially extending the therapeutic effect of oxybuprocaine [2].

Lubricating Properties: Beyond its drug delivery enhancement capabilities, PVA provides effective lubrication that can help mitigate ocular surface irritation, an valuable complementary benefit in procedural contexts where corneal epithelial integrity may be compromised [2].

Sterilization Compatibility: Unlike many alternative polymers, PVA maintains solution clarity and viscosity stability following steam sterilization (121°C for 15 minutes), a critical processing advantage for ophthalmic products requiring terminal sterilization [2].

Excipient Compatibility: PVA demonstrates excellent compatibility with various pharmaceutical additives across the physiological pH range of 5.5-8.5, though it is incompatible with boric acid, which causes complete precipitation [2].

The combination of these properties makes PVA particularly suitable for developing advanced oxybuprocaine formulations that balance therapeutic requirements with manufacturing practicalities.

Excipient Characterization and Selection

Comparative Analysis of Ophthalmic Polymers

Table 1: Comparative Properties of Common Ophthalmic Polymer Excipients

| Property | PVA | Hydroxypropyl Methylcellulose (HPMC) | Carboxymethyl Cellulose (CMC) |

|---|---|---|---|

| Origin | Synthetic | Semi-synthetic | Semi-synthetic |

| Viscosity Range | Narrow | Relatively large | Relatively large |

| Solution Clarity | Excellent, transparent | Variable, may have particles | Variable, may become cloudy |

| Foam Formation | Minimal | Observed during preparation | Observed during preparation |

| Steam Sterilization | Maintains clarity and viscosity | Turns white colloidal, recovers on cooling | Becomes cloudy, viscosity decrease |

| Filtration Sterilization | Excellent processability | Feasible but requires larger filters | Challenging due to high viscosity |

| Effect of Inorganic Salts | No viscosity change | Viscosity may be affected | Drastic viscosity change |

| Microbial Load | Typically lower | Higher potential | Higher potential |

| Regulatory Status | GRAS, multiple compendia | GRAS | GRAS |

As evidenced in Table 1, PVA offers several distinct advantages over cellulosic alternatives for ophthalmic formulations, particularly regarding batch-to-batch consistency, sterilization flexibility, and compatibility with tonicity agents [2]. These characteristics are especially valuable for ophthalmic products where manufacturing consistency and process validation are critical regulatory requirements.

PVA Grade Selection Criteria

Selection of the appropriate PVA grade is fundamental to formulation success and should be based on the following parameters:

Viscosity Grade: Lower viscosity grades (e.g., 4-85) are suitable for enhancing drug solubility and inhibiting crystallization, while higher viscosity grades function effectively as viscosity enhancers for sustained residence applications [2].

Hydrolysis Degree: This parameter refers to the amount of residual, unhydrolyzed acetate groups within the polymer chain. Higher hydrolysis grades improve tensile strength of hydrogels through enhanced hydrogen bonding, while lower hydrolysis grades may be preferable for delivery of poorly water-soluble APIs [2].

Microbial Quality: As with all ophthalmic excipients, PVA should comply with appropriate microbial quality standards, with total aerobic bacterial count, yeast, and mold counts specified and controlled.

Impurity Profile: Particular attention should be paid to crotonaldehyde content, a process impurity generated during PVA synthesis that acts as a potent eye irritant. Reputable manufacturers provide PVA with controlled crotonaldehyde limits, though pharmacopeial monographs may not explicitly address this impurity [2].

For oxybuprocaine ophthalmic solutions targeting procedural anesthesia, mid-viscosity, fully hydrolyzed PVA grades typically offer the optimal balance of ocular retention, solution clarity, and manufacturing processability.

Formulation Development and Optimization

Composition and Component Functionality

Table 2: Prototype Composition of Oxybuprocaine 0.4% Eye Drops with PVA

| Component | Concentration (% w/v) | Functionality | Quality Considerations |

|---|---|---|---|

| Oxybuprocaine HCl | 0.4 | Active ingredient | USP/EP grade; purity >99% |

| Polyvinyl Alcohol | 1.0-1.5 | Viscosity enhancer/mucoadhesive | Low crotonaldehyde grade |

| Sodium Chloride | 0.5-0.8 | Tonicity adjustment | Osmolality: 280-320 mOsm/kg |

| Disodium Edetate | 0.01 | Chelating agent | Preservative stabilizer |

| Buffer System (e.g., Phosphate) | q.s. to pH 5.5-7.0 | pH adjustment | Physiological compatibility |

| Purified Water | q.s. to 100% | Vehicle | Sterile, endotoxin-controlled |

This prototype formulation is designed to balance therapeutic efficacy, patient comfort, and manufacturing feasibility. The concentration range for PVA (1.0-1.5%) provides sufficient viscosity to enhance ocular residence without causing discomfort, blurred vision, or manufacturing challenges during filtration.

Preparation Method and Manufacturing Protocol

Sequential Preparation Procedure:

PVA Solution Preparation:

- Disperse the required quantity of PVA in approximately 70% of the final volume of purified water at room temperature with continuous stirring.

- Heat the dispersion to 80-90°C with continuous mixing until complete dissolution occurs.

- Cool the solution to room temperature while maintaining agitation to prevent gel formation.

Buffer and Excipient Addition:

- Dissolve sodium chloride, disodium edetate, and buffer components in the remaining volume of purified water.

- Slowly add this aqueous solution to the PVA solution with continuous gentle mixing to avoid foam formation.

Drug Incorporation:

- Dissolve oxybuprocaine hydrochloride in the polymer solution with continuous stirring until completely dissolved.

- Adjust the pH to the target range (5.5-7.0) using appropriate acid/base solutions.

Final Solution Adjustment:

- Make the final adjustment to volume with purified water and mix thoroughly without introducing excessive air.

- Allow the solution to stand for at least 1 hour to facilitate deaeration.

This systematic approach ensures complete polymer hydration and dissolution while maintaining the stability and solubility of all components throughout the process.

Analytical Methods and Quality Control Protocols

PVA Quantification and Characterization

The quantification of PVA in ophthalmic formulations presents specific analytical challenges due to the absence of a UV chromophore. A validated colorimetric method based on iodine-borate complex formation provides reliable quantification:

Iodine-Borate Assay Protocol [5]:

Reagent Preparation:

- Prepare boric acid solution (40 g/L in purified water)

- Prepare iodine solution (25 g potassium iodide and 12.7 g iodine in 1 L purified water)

Sample Analysis:

- Combine 0.100 mL of sample with 0.375 mL of boric acid solution and 0.075 mL of iodine solution

- Allow color development for 20 minutes at ambient temperature (22-26°C)

- Measure absorbance at 630 nm using UV-Vis spectrophotometer

- Calculate PVA concentration against a standard curve prepared from PVA reference standard

Standard Curve Preparation:

- Prepare stock PVA solution at 50 nmol/mL in appropriate solvent (PBS or water)

- Create serial dilutions at 25, 12.5, 6.25, 3.125, and 1.5625 nmol/mL

- Process standards alongside test samples for accurate quantification

This method demonstrates high sensitivity and specificity for PVA detection, with a linear range suitable for quality control applications in pharmaceutical manufacturing.

In Vitro Release Evaluation

Table 3: Release Testing Parameters for Oxybuprocaine-PVA Formulations

| Parameter | Specification | Methodological Considerations |

|---|---|---|

| Apparatus | Blink simulation platform (e.g., OcuFlow) | Mimics physiological eyelid movement |

| Medium | PBS, pH 7.4 ± 0.1 | Simulates tear fluid composition |

| Temperature | 34 ± 1°C | Corneal surface temperature |

| Flow Rate | 0.95-1.55 μL/min (physiological) or 6.9 μL/min (accelerated) | Adjust based on sampling requirements |

| Blink Frequency | 6.5-15 times/minute | Simulates normal to high blink rates |

| Sampling Intervals | 0.5, 1.5, 4.5, 8.5, 12.5, 23.5 hours | Captures burst release and plateau |

The release profile of PVA from ophthalmic formulations typically demonstrates a burst release phase within the first 4.5 hours, followed by a rapid plateau thereafter [5]. This release kinetic profile should be considered when designing formulations intended for prolonged anesthesia during extended procedures.

Figure 1: Oxybuprocaine-PVA Formulation Development Workflow

Experimental Protocols and Case Studies

Sterilization Method Evaluation Protocol

Objective: To evaluate the impact of different sterilization methods on the critical quality attributes of oxybuprocaine-PVA formulations.

Procedure:

Sample Preparation: Prepare identical batches of oxybuprocaine 0.4% with PVA 1.4% according to the method in Section 4.2.

Sterilization Methods:

- Steam Sterilization: Expose samples to 121°C for 15, 20, and 25 minutes at 15 PSI

- Membrane Filtration: Filter through 0.2 μm PVDF or PES membranes under aseptic conditions

Post-Sterilization Evaluation:

- Visual Inspection: Assess clarity and presence of particulates

- Viscosity Measurement: Determine using rotational viscometer at 25°C and 34°C

- pH Measurement: Record any shifts from pre-sterilization values

- Drug Assay: Quantify oxybuprocaine content by HPLC

- PVA Content: Determine by iodine-borate assay

Acceptance Criteria:

- Solution remains clear and transparent

- Viscosity change ≤ 10% from pre-sterilization value

- pH change ≤ 0.3 units

- Drug content 95-105% of labeled claim

- PVA content 90-110% of target concentration

Expected Outcomes: PVA-containing formulations should maintain clarity and viscosity across all sterilization conditions, while cellulosic alternatives may show cloudiness or viscosity degradation, particularly with extended steam sterilization cycles [2].

Clinical Safety and Efficacy Case Study

A recent clinical investigation evaluated the safety profile of preservative-free oxybuprocaine in a controlled postoperative setting [4]:

Study Design:

- Prospective, double-blind, randomized controlled contralateral eye study

- 72 patients (144 eyes) undergoing transepithelial PRK

- Experimental group: preservative-free oxybuprocaine 0.4% unit-dose

- Control group: sodium hyaluronate 0.2% unit-dose

Key Findings:

- Pain Scores: Significantly lower in oxybuprocaine group at 8 hours, 1, 2, and 3 days postoperatively (P < 0.001)

- Epithelial Healing: No significant difference in healing rate between groups (mean 3.32 ± 0.47 days)

- Safety Profile: No significant changes in endothelial cell density observed at 1-month follow-up

Formulation Implications: This study supports the safety of properly formulated oxybuprocaine when administered according to a controlled regimen in unit-dose presentations, highlighting the importance of preservative-free formulations for procedures involving corneal epithelial disruption.

Regulatory and Safety Considerations

Safety Profiles of Components

- Common Effects: Transient burning or stinging upon instillation (typically subsides within 30 seconds)

- Serious Adverse Effects: Allergic reactions, iritis, corneal swelling, cardiovascular and CNS symptoms with systemic exposure

- Abuse Potential: Chronic use may cause severe corneal damage, disciform keratitis, and stromal infiltration

- Risk Mitigation: Unit-dose packaging limits potential for abuse; patient education essential

PVA Safety [2]:

- Regulatory Status: Generally Recognized as Safe (GRAS) by FDA

- Immunogenic Potential: No significant immunogenic effects reported

- Ocular Tolerance: Excellent physiological compatibility supported by long-term use data

- Impurity Concerns: Crotonaldehyde content must be controlled due to eye irritation potential

Regulatory Documentation Requirements

For regulatory submissions of oxybuprocaine-PVA ophthalmic solutions, comprehensive documentation should include:

- PVA Specifications: Certificate of Analysis including viscosity, hydrolysis degree, pH, residual vinyl acetate, crotonaldehyde content, and microbial quality

- Sterilization Validation: Data demonstrating compatibility with chosen sterilization method

- Stability Studies: Real-time and accelerated stability data for both active and PVA component

- Container-Closure Compatibility: Evidence of compatibility with primary packaging materials

- In Vitro Release Data: Comparative release profile versus conventional formulations

The selection of PVA grade with appropriate compendial status (USP/EP/JP) significantly facilitates regulatory review and approval processes.

Conclusion and Future Perspectives

The strategic combination of oxybuprocaine with polyvinyl alcohol represents a scientifically sound approach to enhancing ophthalmic anesthetic formulations. The protocols and application notes presented in this document provide a comprehensive framework for developing optimized products that leverage PVA's functional benefits while maintaining the rapid anesthetic action of oxybuprocaine.

Future development opportunities may include:

- Advanced Delivery Systems: Investigation of in situ gelling PVA formulations for prolonged procedural anesthesia

- Combination Products: Development of oxybuprocaine-PVA formulations with additional therapeutic agents (e.g., NSAIDs) for enhanced postoperative care

- Novel Packaging: Optimization of unit-dose presentations to maximize stability and patient compliance while minimizing contamination risk

The successful development of oxybuprocaine-PVA eye drops requires careful attention to polymer selection, manufacturing process optimization, and comprehensive quality control, all of which are addressed in the detailed protocols contained herein.

References

- 1. Oxybuprocaine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Use of PVA to Overcome Challenges in Ophthalmic ... [sigmaaldrich.com]

- 3. Minims Oxybuprocaine [nps.org.au]

- 4. Preservative-Free Topical Anesthetic Unit-Dose Eye Drops ... [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of polyvinyl alcohol release from commercially ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Oxybuprocaine Hydrochloride Gel for Male Urethral Catheterization

Indications and Mechanism of Action Oxybuprocaine hydrochloride is a local anesthetic indicated for use as a urethral lubricant to alleviate pain during male urethral catheterization. It functions as a highly permeable and rapidly absorbed agent that binds to sodium channels, reversibly stabilizing the neuronal membrane. This action decreases membrane permeability to sodium ions, inhibiting nerve impulse conduction and providing adequate surface anesthesia for the procedure [1] [2].

Clinical Evidence of Efficacy A 2022 randomized controlled trial (RCT) demonstrated that oxybuprocaine hydrochloride gel significantly reduces procedural pain compared to standard lubricants like liquid paraffin [1] [2]. The table below summarizes the key pain score outcomes from this study.

| Pain Assessment | Test Group (Oxybuprocaine), Mean ± SD | Control Group (Liquid Paraffin), Mean ± SD | P-value |

|---|---|---|---|

| Preoperative VAS Score (mm) | 20.04 ± 2.68 mm | 20.21 ± 3.23 mm | 0.694 |

| Postoperative VAS Score (mm) | 31.98 ± 2.57 mm | 38.96 ± 2.02 mm | < 0.001 |

The study confirmed that while pain scores increased after catheterization in both groups, the increase was significantly lower in the oxybuprocaine group. No significant differences in pain scores were reported across different catheter sizes (8F to 18F) [1].

Detailed Experimental Protocol

The following protocol is adapted from a single-center RCT that enrolled 192 adult male patients [1].

Patient Preparation and Eligibility Screening

- Inclusion Criteria: Male patients over 50 years of age requiring indwelling or intermittent catheterization [1].

- Exclusion Criteria: Patients should be excluded for altered mental state, impaired vision, inability to report Visual Analogue Scale (VAS) scores, refusal of treatment, or suspected allergy to oxybuprocaine hydrochloride gel [1].

- Informed Consent: Obtain written informed consent from the patient or their legal guardian after explaining the study's objectives [1].

Materials and Equipment

- Oxybuprocaine hydrochloride gel.

- Sterile catheter tray.

- Appropriate French-size urethral catheter (e.g., 8F, 10F, 16F, 18F).

- A 100 mm Visual Analogue Scale (VAS) ruler, marked "no pain" at 0 mm and "most painful" at 100 mm.

- A box of opaque, sealed envelopes for randomization.

Step-by-Step Catheterization Procedure

The workflow for the oxybuprocaine gel application protocol is outlined below.

1. Pre-operative Assessment: Before catheterization, a study nurse records the patient's baseline pain score using the VAS [1].

2. Randomization and Blinding:

- Patients are randomly assigned to the test (oxybuprocaine gel) or control (liquid paraffin) group using a sealed envelope system [1].

- A practice nurse, who opens the envelope, prepares the assigned lubricant on a sterile tray. This nurse is not involved in the subsequent pain assessment to maintain blinding [1].

3. Gel Application and Catheterization:

- The nurse injects 5 mL of the assigned substance (oxybuprocaine gel or liquid paraffin) directly into the urethra using a syringe [1].

- The remaining 5 mL is used to lubricate the surface of the catheter [1].

- After a waiting period of approximately 5 minutes to allow the anesthetic to take effect, the catheter is inserted by the study nurse [1].

4. Post-operative Assessment:

- Approximately 5 minutes after catheterization, the same study nurse asks the patient to rate their pain during the procedure using the VAS scale again [1].

Safety and Tolerability Monitoring

- The primary safety endpoint is the patient's self-reported pain score.

- In the cited study, no adverse events were directly reported, and the gel was well-tolerated [1]. However, standard monitoring for local anesthetic reactions, such as allergy or hypersensitivity, should be part of clinical practice.

Discussion and Comparative Context

The evidence supports oxybuprocaine hydrochloride gel as a effective analgesic lubricant for male catheterization. For researchers, it is useful to contextualize this within broader strategies for managing catheter-related pain and trauma.

Comparative Analgesic Efficacy Other studies have explored different methods, such as continuous infusion of anesthetics. The table below compares oxybuprocaine gel with other interventions based on available literature.

| Intervention | Reported Post-procedure VAS Score (Mean ± SD or as noted) | Key Comparative Findings |

|---|---|---|

| Oxybuprocaine HCl Gel | 31.98 ± 2.57 mm [1] | Significant pain reduction vs. liquid paraffin. |

| Liquid Paraffin (Control) | 38.96 ± 2.02 mm [1] | Baseline for comparison. |

| 2% Lidocaine Infusion | 18.90 ± 11.44 mm [3] | A different continuous infusion method showed lower VAS. |

| Sterilized Water Infusion | 33.00 ± 11.07 mm [3] | Lubrication via infusion helps, but less than anesthetic. |

Innovations in Catheter Technology Beyond gel anesthetics, recent research focuses on specialized catheters to improve comfort and outcomes.

- Drug-Eluting Catheters: One RCT demonstrated that a ropivacaine-eluting catheter significantly reduced the incidence and severity of Catheter-Related Bladder Discomfort (CRBD) at 24 hours post-surgery compared to a standard catheter [4].

- Novel Injectable Catheter Sets: A 2025 study found that a novel drug-injectable urethral catheter set (NIUS) for administering hyaluronic acid (HA) improved patient satisfaction, reduced postoperative pain, and led to fewer urethral strictures after transurethral surgery compared to the conventional method [5].

Conclusion

The use of oxybuprocaine hydrochloride gel is a clinically validated and practical protocol for significantly reducing pain during male urethral catheterization. The recommended protocol involves the intraurethral administration of 5 mL of gel, followed by a 5-minute waiting period before catheter insertion. For researchers and clinicians, this represents a reliable standard of care, while emerging technologies like drug-eluting and drug-injectable catheters point toward future avenues for enhancing patient comfort and preventing long-term complications.

References

- 1. Efficacy and Safety of Oxybuprocaine Hydrochloride Gel in ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Oxybuprocaine Hydrochloride Gel in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of continuous infusion in alleviating pain during male ... [bmcanesthesiol.biomedcentral.com]

- 4. Efficacy and Safety of Urethral Catheter with Continuous ... [mdpi.com]

- 5. Patient satisfaction and feasibility with a novel drug ... [nature.com]

Comprehensive Application Notes and Protocols: Topical Ocular Anesthesia for Intravitreal Injections

Introduction and Clinical Context

Intravitreal injection (IVT) has become the most frequently performed intraocular procedure in ophthalmology, with an estimated 6 million injections annually in the United States alone. The exponential growth in IVT procedures, driven primarily by anti-vascular endothelial growth factor (anti-VEGF) agents for retinal diseases, has necessitated optimization of anesthesia protocols to enhance patient comfort, clinical efficiency, and safety profiles. Topical ocular anesthesia represents the cornerstone of pain management during these procedures, with various application methods and pharmacological agents available to clinicians. The ideal topical anesthetic protocol should provide effective analgesia, have a rapid onset, demonstrate favorable safety profile, and integrate seamlessly into high-volume clinical workflows without compromising sterility or efficacy.

The clinical significance of optimized anesthesia protocols extends beyond immediate patient comfort. As retinal diseases typically require repeated injections over extended periods, the experience during each procedure significantly impacts patient adherence to treatment regimens, ultimately influencing long-term visual outcomes. Furthermore, in busy clinical settings where dozens of injections may be performed daily, streamlined anesthesia protocols can substantially improve workflow efficiency and resource utilization. This comprehensive review synthesizes current evidence and provides detailed protocols for topical ocular anesthesia in intravitreal injections, specifically tailored for researchers, scientists, and drug development professionals engaged in optimizing retinal therapeutics delivery systems.

Current Topical Anesthesia Options & Evidence Base

Pharmacological Agents and Application Methods

Topical Anesthetic Drops: Proparacaine 0.5% and tetracaine 0.5% are the most commonly used topical anesthetic agents in IVT procedures. Proparacaine is particularly favored for its rapid onset of action and minimal discomfort during instillation. These agents are typically administered as 1-2 drops every 5 minutes for 2-3 applications prior to injection. The mechanism of action involves sodium channel blockade in corneal and conjunctival nerves, preventing initiation and conduction of nerve impulses. [1] [2]

Anesthetic-Soaked Pledgets: Cotton-tipped applicators soaked with 4% lidocaine or 0.5% proparacaine can be applied directly to the intended injection site for 30-60 seconds. This method provides localized anesthesia through concentrated contact with the conjunctival surface and may provide transient pressure anesthesia that further suppresses nerve conduction. Recent evidence suggests that pledgets may offer particular benefit in treatment-naïve patients who typically experience greater procedural anxiety. [3] [1]

Topical Anesthetic Gels: Lidocaine 2-3.5% gel formulations offer extended ocular surface contact time through their viscous properties. While potentially providing enhanced anesthesia, concerns have been raised about microbial entrapment and potential increased risk of endophthalmitis, necessitating careful application technique with adequate povidone-iodine sterilization both before and after gel administration. [4] [2]

Subconjunctival Anesthesia: Injection of 0.2-0.4 mL of 1-2% lidocaine without epinephrine via a 30-gauge needle provides excellent anesthesia for the injection procedure itself. However, this approach involves an additional needle stick, may cause subconjunctival hemorrhage, and generates discomfort during anesthetic administration that some patients find objectionable. [3] [2]

Combination Formulations: Recent innovations include compounded preparations such as povidone-iodine 1.25% with proparacaine 0.5%, which simultaneously addresses sterilization and anesthesia in a single drop. This approach streamlines the injection workflow and reduces procedural time while maintaining efficacy. [5]

Comparative Efficacy Evidence

Table 1: Pain Score Comparisons Between Anesthetic Methods Based on Systematic Review Data

| Study Investigators | Anesthetic Agent Used | Application Method | Pain Rating (VAS 0-10) | Statistical Significance |

|---|---|---|---|---|

| Yau et al [3] | 0.5% tetracaine HCl | Drop | 2.1 ± 2.1 | No significant difference |

| 4% cocaine + epinephrine | Drop | 2.1 ± 1.6 | ||

| 0.5% tetracaine + 4% lidocaine | Pledget | 1.9 ± 2.0 | ||

| Blaha et al [3] | 0.5% proparacaine HCl | Drop | 2.8 (range 0-8) | No significant difference |

| 0.5% tetracaine HCl | Drop | 3.1 (range 0-10) | ||

| 0.5% tetracaine + 4% lidocaine | Pledget | 1.4 (range 0-4) | ||

| 2% lidocaine | Subconjunctival injection | 1.6 (range 0-6) | ||

| Kozak et al [3] | 2% lidocaine HCl | Gel | 1.50 ± 0.39 | No significant difference |

| 2% lidocaine HCl | Subconjunctival injection | 1.62 ± 0.39 | ||

| Davis et al [3] | 0.5% proparacaine HCl | Drop | 1.78 ± 1.44 | No significant difference |

| 3.5% lidocaine hydrochloride | Gel | 1.48 ± 1.46 | ||

| 0.5% proparacaine + 4% lidocaine | Pledget | 1.75 ± 1.46 |

A systematic review of anesthesia for intravitreal injections analyzing 12 relevant studies concluded that no single anesthetic method demonstrated clear superiority over others in terms of pain control efficacy. The review, which included studies using visual analog scale (VAS) pain scores as the primary outcome measure, found that pain scores across different anesthetic approaches were broadly comparable, with most ranging between 1.5-3.0 on a 10-point scale. The lack of standardized pain assessment methodologies and varying study designs may contribute to the absence of clear superiority for any specific approach. [3]

Table 2: Specialized Anesthetic Formulations and Emerging Approaches

| Anesthetic Method | Formulation | Key Characteristics | Evidence Level |

|---|---|---|---|

| Ropivacaine + Proparacaine [6] | 0.2% ropivacaine + 0.5% proparacaine | Extended duration anesthesia; statistically significant pain reduction vs proparacaine alone (2.61 vs 3.26, p=0.039) | Prospective randomized trial |

| Chloroprocaine 3% Gel [7] | FDA-approved topical ocular gel | Low viscosity (75% less than alternatives); up to 21.5 minutes anesthesia; permanent J-code | Clinical trial |

| Compounded Povidone-Iodine 1.25% + Proparacaine 0.5% [5] | Combination sterilizing/anesthetic drop | Streamlined workflow; eliminates need for separate sterilization step; maintains efficacy | Clinical experience |

| Cooling Anesthesia [4] | -15°C for 10-20 seconds | Non-pharmacologic approach; well-tolerated; 80% patient preference over subconjunctival lidocaine | Prospective trials |

Emerging Anesthesia Modalities

Cooling Anesthesia

Cooling anesthesia represents a novel non-pharmacologic approach to ocular surface anesthesia that utilizes precisely controlled low temperatures (typically between -10°C to -20°C) applied via a specialized medical device. The mechanism of action involves transient inhibition of nerve conduction through localized cooling of conjunctival and episcleral tissues, effectively blocking pain signal transmission during needle penetration. This approach avoids potential allergic reactions or toxic effects associated with pharmacological agents while providing rapid-onset anesthesia. [4] [8]

The COOL-1 and COOL-2 trials demonstrated the safety and efficacy of this approach across multiple injection sessions. The COOL-2 trial specifically evaluated cooling anesthesia at -15°C for 10-15 seconds over a series of six injections and found consistent pain scores with no serious ocular adverse events. Notably, over 80% of patients who received cooling anesthesia at -15°C for 10 seconds preferred this method over their previous anesthesia (subconjunctival lidocaine). The procedural time from anesthesia to injection was less than 2 minutes, highlighting the potential workflow advantages of this approach in high-volume clinical settings. [4]

Compounded Combination Formulations

Integrated antiseptic-anesthetic formulations represent another innovation in IVT anesthesia protocols. These compounded preparations combine povidone-iodine 1.25% with proparacaine 0.5% in a single solution, simultaneously addressing the critical needs of ocular surface sterilization and anesthesia. Clinical experience with this approach demonstrates streamlined workflows through reduced procedural steps, elimination of betadine-induced stinging and irritation, and decreased patient wait times. Implementation typically requires a 1-2 week adjustment period for clinical staff, after which the protocol becomes standardized across the practice. [5]

Standardized Clinical Protocol and Implementation

Pre-injection Preparation

Patient Assessment: Document ocular history including prior injection experiences, anesthetic responses, and any known drug allergies. Evaluate for conditions that may increase complication risks, such as pre-existing glaucoma, active ocular infection, or allergies to povidone-iodine or local anesthetics. [9]

Informed Consent: Obtain comprehensive informed consent discussing indications, risks (including endophthalmitis, retinal detachment, elevated intraocular pressure, cataract), benefits, and alternatives to intravitreal injection. [9] [2]

Anesthesia Selection: Determine appropriate anesthetic approach based on patient factors (anxiety level, prior injection experience, pain sensitivity) and clinical workflow considerations. The decision pathway below illustrates the selection algorithm:

Step-by-Step Procedural Workflow

Anesthesia Administration:

- For topical drops: Instill 1-2 drops of selected anesthetic (proparacaine 0.5% or tetracaine 0.5%) every 5 minutes for 2-3 applications prior to injection.

- For anesthetic pledgets: Apply cotton-tipped applicator soaked with 4% lidocaine or 0.5% proparacaine directly to superotemporal injection site for 60 seconds.

- For anesthetic gels: Apply small amount (0.1-0.2 mL) of lidocaine 2-3.5% gel to injection site 3-5 minutes before procedure.

- For combination formulations: Instill 1-2 drops of povidone-iodine 1.25% with proparacaine 0.5% with cotton swab held over eye for 60 seconds. [1] [5]

Ocular Surface Sterilization:

- Apply 5-10% povidone-iodine to eyelids and periorbital skin.

- Instill 5% povidone-iodine solution onto ocular surface and allow 30-60 seconds contact time.

- For gel anesthetics, apply povidone-iodine both before and after gel administration. [2]

Injection Procedure:

- Insert sterile lid speculum or perform manual lid retraction.

- Identify injection site 3.5-4.0 mm posterior to limbus in superotemporal or inferotemporal quadrant.

- Administer intravitreal injection using 30-gauge needle with "straight in, straight out" technique.

- Apply gentle pressure with cotton-tipped applicator to prevent reflux. [9] [2]

Post-injection Care:

- Confirm perfusion of optic nerve head.

- Consider anterior chamber paracentesis if significant intraocular pressure elevation occurs.

- Document medication, lot number, expiration date, and injection site.

- Provide post-procedure instructions including symptoms requiring immediate attention (pain, vision decrease, floaters, photophobia). [9]

The following workflow diagram summarizes the complete intravitreal injection procedure with integrated anesthesia steps:

Safety, Efficacy and Practical Considerations

Infection Risk Management

The sterility of intravitreal injections remains paramount, with endophthalmitis rates ranging from 0.049% to 0.056% based on large meta-analyses. Povidone-iodine application represents the most critical step in preventing infection, with 5% solution applied to the ocular surface for 30-60 seconds providing optimal antisepsis. The use of topical antibiotics before or after injection remains controversial, with current evidence suggesting they do not reduce endophthalmitis risk and may promote antimicrobial resistance. Talking during the procedure should be minimized or performed while facing away from the surgical field, as oral flora represents a common source of infection. [9] [2]

Ocular Surface Health

Repeated exposure to topical anesthetics and antiseptics can potentially disrupt corneal epithelial integrity and tear film stability. Benzalkonium chloride-containing preparations should be avoided due to potential corneal toxicity. Patients receiving frequent injections (typically every 4-8 weeks) should be monitored for signs of corneal epitheliopathy or conjunctival inflammation. Non-preserved formulations are preferred when available. Cooling anesthesia may offer advantages in this regard by eliminating pharmacological exposure while maintaining effective analgesia. [4] [2]

Procedural Efficiency

In high-volume retina practices, workflow optimization is essential for maintaining clinic efficiency while ensuring patient safety. Streamlined anesthesia protocols such as combination povidone-iodine/anesthetic drops or rapid-acting cooling anesthesia can reduce pre-injection time from 20 minutes to under 5 minutes per patient. These time savings translate directly to increased clinic capacity and reduced patient wait times. Standardized protocols across clinical staff ensure consistency in patient experience and minimize variability in outcomes. [4] [5]

Conclusion and Future Directions

Topical ocular anesthesia for intravitreal injections continues to evolve with an expanding array of pharmacological and technological options. While traditional approaches including drops, pledgets, gels, and subconjunctival injections remain in widespread use with comparable efficacy, emerging modalities such as cooling anesthesia and combination formulations offer promising alternatives that may enhance patient experience and clinical efficiency. The ideal anesthetic protocol must be tailored to individual patient needs, clinical setting resources, and practitioner expertise while maintaining the highest standards of safety and sterility.

For researchers and drug development professionals, several areas merit continued investigation: standardized pain assessment methodologies would facilitate more meaningful comparisons across studies; long-term ocular surface effects of repeated anesthetic exposure require further characterization; and cost-effectiveness analyses of newer anesthesia modalities would help guide implementation decisions. As intravitreal injection volumes continue to grow globally and new therapeutic agents expand clinical indications, optimized anesthesia protocols will remain essential components of high-quality retinal care.

References

- 1. Comparison of different topical anesthetic methods for ... [journalretinavitreous.biomedcentral.com]

- 2. Intravitreal Injections [eyewiki.org]

- 3. Anesthesia for Intravitreal Injection: A Systematic Review [pmc.ncbi.nlm.nih.gov]

- 4. A New Form of Anesthesia for Intravitreal Injections? [retinatoday.com]

- 5. Transforming preinjection protocols [modernretina.com]

- 6. Topical Anesthesia with Ropivacaine and Proparacaine for ... [heraldopenaccess.us]

- 7. RWC 2024: Anesthesia for intravitreal injections [modernretina.com]

- 8. Cooling Anesthesia for Intravitreal Injection | OPTH [dovepress.com]

- 9. Intravitreal Injections - 2025 [aao.org]

Comprehensive Application Notes and Protocols for Oxybuprocaine in Ophthalmic Procedures

Introduction and Mechanism of Action

Oxybuprocaine hydrochloride (also known as benoxinate or BNX) is an ester-type local anesthetic that serves as a cornerstone in modern ocular diagnostics and minor surgical procedures. This rapidly-acting topical anesthetic achieves its therapeutic effect by reversibly binding to voltage-gated sodium channels in corneal nerve endings, preventing the propagation of action potentials and subsequent sensory transmission. As a result, it produces rapid and effective anesthesia of the conjunctiva and cornea without systemic absorption concerns when properly administered. [1] [2]

The molecular structure of oxybuprocaine (C17H28N2O3) confers both lipophilic and hydrophilic properties, enabling efficient penetration through corneal tissues while maintaining solubility in aqueous formulations. Unlike amide-type local anesthetics, oxybuprocaine is metabolized by esterases present in blood plasma and the liver, resulting in a favorable safety profile with minimal accumulation risk. Its primary clinical value in ophthalmic practice stems from its rapid onset of action (typically within 30-60 seconds) and intermediate duration of effect (approximately 10-30 minutes depending on tissue perfusion), making it ideally suited for short procedures requiring reliable corneal anesthesia. [1] [2]

Clinical Applications and Usage Protocols

Diagnostic Tonometry

Goldmann applanation tonometry (GAT) remains the gold standard for intraocular pressure (IOP) measurement in glaucoma diagnosis and management, and oxybuprocaine plays an essential role in facilitating this procedure. When combined with sodium fluorescein dye, oxybuprocaine enables accurate corneal applanation by providing sufficient corneal anesthesia and proper visualization of the tear meniscus. The standard protocol involves instilling one drop of oxybuprocaine 0.4% into the conjunctival sac immediately prior to measurement. [3] [4]

Recent comparative studies have demonstrated that oxybuprocaine has minimal effect on biomechanical parameters of the cornea as measured by the Ocular Response Analyzer (ORA). Specifically, research shows no statistically significant impact on corneal hysteresis (CH) or corneal resistance factor (CRF), though it may cause small, statistically significant but clinically irrelevant reductions in Goldmann-correlated IOP (IOPg) measurements. This property makes it particularly valuable for research settings requiring precise IOP measurements before and after anesthetic instillation. [5]

Table 1: Tonometry Protocols Using Oxybuprocaine

| Tonometry Type | Anesthetic Protocol | Additional Agents | Special Considerations |

|---|---|---|---|